N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine
CAS No.: 1330756-33-6
Cat. No.: VC3062514
Molecular Formula: C9H20N2
Molecular Weight: 156.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330756-33-6 |
|---|---|
| Molecular Formula | C9H20N2 |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | N-methyl-1-(1,2,2-trimethylpyrrolidin-3-yl)methanamine |
| Standard InChI | InChI=1S/C9H20N2/c1-9(2)8(7-10-3)5-6-11(9)4/h8,10H,5-7H2,1-4H3 |
| Standard InChI Key | WZIIYQYDVDZSFI-UHFFFAOYSA-N |
| SMILES | CC1(C(CCN1C)CNC)C |
| Canonical SMILES | CC1(C(CCN1C)CNC)C |
Introduction
N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine is a chemical compound that belongs to the broader class of amines, specifically those derived from pyrrolidine. Despite its specific structure and potential applications, detailed information on this compound is limited in publicly available scientific literature. This article aims to provide an overview of what is known about this compound, focusing on its chemical properties and any relevant research findings.
Synonyms and Identifiers
While specific synonyms or identifiers (such as CAS numbers) for N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine are not readily available in the provided search results, it is common for such compounds to have multiple identifiers and synonyms based on their chemical structure and synthesis methods.
Research Findings
Currently, there is a lack of detailed research findings specifically focused on N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine in the available literature. Research on similar compounds often explores their potential biological activities, such as antimicrobial or antiproliferative effects, but specific studies on this compound are not mentioned in the search results.
Data Table: General Information on Pyrrolidine Derivatives
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine | C7H16N2 | 128.22 g/mol | 23210-47-1 |
| N-methyl-1-(pyrrolidin-3-yl)methanamine | C6H14N2 | - | - |
| N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine | C7H16N2 | - | 89850-95-3 |
| N,N-Dimethyl-1-(pyrrolidin-3-yl)methanamine | C7H16N2 | 128.22 g/mol | 99724-17-1 |
Future Research Directions
Future studies on N-methyl-1-(1,2,2-trimethyl-3-pyrrolidinyl)methanamine could explore its synthesis methods, biological activities, and potential applications in fields such as pharmaceuticals or materials science. Given the lack of current data, comprehensive chemical and biological analyses would be essential to understand its properties and uses fully.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume